molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphino)methyl]pyridine CAS No. 60398-55-2

2-[Bis(diphenylphosphino)methyl]pyridine

Cat. No.: B1602218
CAS No.: 60398-55-2
M. Wt: 461.5 g/mol
InChI Key: DBOQTXVSGUZHCU-UHFFFAOYSA-N
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Description

Evolution of P,N-Hybrid Ligands in Catalysis and Coordination Chemistry

The development of P,N-hybrid ligands represents a significant evolution in the design of ancillary ligands for transition metal catalysis and coordination chemistry. Historically, ligands with all-carbon backbones connecting the donor atoms were prevalent. However, researchers began to incorporate heteroatoms, such as nitrogen, into the ligand framework to modulate the electronic and steric properties of the resulting metal complexes. This led to the emergence of P,N-hybrid ligands, which combine the soft, π-accepting properties of phosphines with the harder, σ-donating nature of nitrogen atoms. acs.orgcolab.wsstrem.com

This combination of "hard" and "soft" donor sites within a single molecule imparts unique characteristics to the metal complexes. The nitrogen atom can influence the electronic environment of the metal center, while the phosphine (B1218219) groups can be readily modified to tune the steric bulk and electronic properties of the ligand. This "hemilabile" character, where one donor atom can dissociate from the metal center to open a coordination site for a substrate, is a key feature of many P,N-ligands and is crucial for their catalytic activity. colab.ws The evolution from simple monodentate phosphines and amines to these sophisticated bidentate and pincer-type P,N-ligands has enabled significant progress in a wide range of catalytic transformations.

Significance of Pyridine-Based Diphosphine Ligands in Modern Synthesis

Within the broad class of P,N-hybrid ligands, those incorporating a pyridine (B92270) ring have garnered considerable attention. The pyridine moiety is not merely a passive linker; its aromaticity and the lone pair of electrons on the nitrogen atom play a crucial role in the coordination chemistry of these ligands. nih.gov Pyridine itself is a weak π-acceptor and a moderate σ-donor, and its derivatives are readily available and can be functionalized to fine-tune the ligand's properties. orgsyn.org

Pyridine-based diphosphine ligands, such as 2-[Bis(diphenylphosphino)methyl]pyridine, combine the desirable features of both phosphines and pyridines. The two phosphine groups can chelate to a metal center, forming a stable complex, while the pyridine nitrogen provides an additional point of interaction. This can lead to the formation of pincer-type complexes, which are known for their high stability and catalytic activity. colab.ws The rigid structure of the pyridine backbone can also enforce a specific geometry around the metal center, which can be exploited to control the selectivity of catalytic reactions. dntb.gov.ua Consequently, pyridine-diphosphine ligands have found applications in various catalytic processes, including ethene oligomerization and cross-coupling reactions. nih.govresearchgate.net

Research Scope and Objectives in the Academic Study of this compound

The academic study of this compound and its derivatives is driven by several key research objectives. A primary focus is the exploration of its coordination chemistry with a variety of transition metals. Researchers aim to synthesize and characterize novel metal complexes of this ligand, investigating their structures, bonding, and electronic properties. researchgate.netacs.org This includes the study of its potential to act as a bridging ligand between two different metal centers, creating heterobimetallic complexes with unique reactivity.

A significant objective is the development of new catalysts for a range of organic transformations. The unique electronic and steric properties of this compound make it a promising candidate for applications in catalysis. Studies often focus on evaluating the performance of its metal complexes in reactions such as hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions. The goal is to develop highly active and selective catalysts that can operate under mild conditions.

Furthermore, research in this area also encompasses the investigation of the fundamental properties of the ligand and its complexes. This includes studying the chelating properties of the ligand and its oxidized derivatives, such as the corresponding N,P-dioxides, towards different metal ions, including f-elements. acs.org Understanding the structure-activity relationships of these complexes is a crucial objective, as it provides valuable insights for the rational design of new and improved ligands and catalysts for specific applications.

Detailed Research Findings

The synthesis of this compound is not widely detailed in the literature, but related compounds such as 2,6-bis[(diphenylphosphino)methyl]pyridine are typically prepared via nucleophilic substitution of the corresponding dihalide (e.g., 2,6-bis(chloromethyl)pyridine) with a diphenylphosphine (B32561) salt.

The coordination chemistry of this compound has been explored with several transition metals. For instance, it has been used to synthesize bimetallic rhodium-gold complexes where it acts as a bridging ligand. It also forms complexes with rhenium carbonyls. acs.org The resulting complexes have been characterized using various spectroscopic techniques and X-ray crystallography.

While specific catalytic applications of this compound are not extensively reported, the broader class of pyridine-diphosphine ligands shows significant promise. For example, palladium complexes of 2,6-bis(diphenylphosphino)pyridine (B1580958) have been shown to be effective catalysts for C-N cross-coupling reactions. nih.gov This suggests that complexes of this compound could also exhibit interesting catalytic activity.

Below are interactive data tables summarizing some of the key properties and research findings related to this compound and its complexes.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 60398-55-2
Molecular Formula C₃₀H₂₅NP₂
Molecular Weight 461.47 g/mol

Table 2: Spectroscopic Data for a Rhodium-Gold Complex of this compound

Spectroscopic TechniqueObserved DataReference
³¹P{¹H} NMR (CH₂Cl₂) of [RhAu(PNP)₂]²⁺ δ 76.02 (d), 60.29 (m)
IR (KBr) of [RhAu(PNP)₂]²⁺ ν(py-CN) = 1600 cm⁻¹

Table 3: Selected Bond Distances and Angles in a Rhenium Complex of this compound

ParameterValueReference
Re-P Bond Length Varies depending on the specific complex acs.org
Re-N Bond Length Varies depending on the specific complex acs.org
P-Re-P Bite Angle Varies depending on the specific complex acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQTXVSGUZHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572390
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-55-2
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Ligand Architecture of 2 Bis Diphenylphosphino Methyl Pyridine

Established Synthetic Pathways for 2-[Bis(diphenylphosphino)methyl]pyridine

The synthesis of this compound and its analogues can be achieved through several established methodologies. The most common approaches involve the use of readily available starting materials and well-understood reaction mechanisms.

Nucleophilic Substitution Reactions Utilizing 2,6-Bis(chloromethyl)pyridine (B1207206)

A primary and direct route to the 2,6-bis(phosphinomethyl)pyridine scaffold involves the nucleophilic substitution of 2,6-bis(chloromethyl)pyridine with a suitable phosphide (B1233454) nucleophile. In the case of this compound, the reaction is carried out with a diphenylphosphine (B32561) source. Typically, diphenylphosphine (HPPh₂) is deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or potassium tert-butoxide, to generate the diphenylphosphide anion (⁻PPh₂). This highly nucleophilic species then displaces the chloride ions from the 2,6-bis(chloromethyl)pyridine in a double S(_N)2 reaction to afford the desired product.

The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions. Anhydrous and aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed to prevent the quenching of the highly reactive phosphide anion. The reaction is often initiated at low temperatures and then allowed to warm to room temperature to ensure controlled reactivity.

A variation of this method involves the use of silylphosphines, such as trimethylsilyldiphenylphosphine (Me₃SiPPh₂), which can react with alkyl halides under milder conditions, sometimes without the need for a strong base.

Michaelis-Arbusov Reaction for Phosphine (B1218219) Group Introduction

The Michaelis-Arbuzov reaction is a powerful and widely used method for the formation of phosphorus-carbon bonds, particularly for the synthesis of phosphonates, phosphinates, and phosphine oxides. rsc.orgrsc.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of the 2,6-bis(phosphinomethyl)pyridine scaffold, this reaction is typically employed to synthesize the corresponding phosphine oxides. nih.gov

The synthesis of 2,6-bis(diphenylphosphinomethyl)pyridine P,P'-dioxide, for instance, can be achieved by reacting 2,6-bis(chloromethyl)pyridine with a suitable phosphinite ester, such as ethyl diphenylphosphinite (Ph₂POEt). nih.gov The reaction proceeds through the initial nucleophilic attack of the phosphorus atom on the benzylic carbon of the 2,6-bis(chloromethyl)pyridine, displacing a chloride ion and forming a phosphonium (B103445) salt intermediate. rsc.org A subsequent S(_N)2 attack by the displaced chloride ion on the ethyl group of the phosphonium intermediate leads to the formation of the stable P=O bond and the elimination of ethyl chloride, yielding the desired bis(phosphine oxide) product. rsc.org This method is advantageous due to the high stability of the resulting phosphine oxides and the often high yields of the reaction. nih.govacs.org

Derivatization and Functionalization Strategies for Tuned Ligand Properties

The versatility of the this compound ligand system stems from the ability to modify its structure to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications can be introduced at the phosphorus atoms or on the pyridine (B92270) backbone.

Modification of Phosphine Substituents for Electronic and Steric Control

The electronic and steric properties of phosphine ligands are critical in determining the outcome of catalytic reactions and the stability of metal complexes. By replacing the phenyl groups on the phosphorus atoms of the 2,6-bis(phosphinomethyl)pyridine scaffold with other substituents, these properties can be systematically altered.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom directly influences the electron density at the metal center upon coordination. For instance, replacing electron-withdrawing phenyl groups with more electron-donating alkyl groups, such as tert-butyl, increases the electron-donating ability of the phosphine. This enhanced donation can stabilize higher oxidation states of the metal and influence the reactivity of the complex. Conversely, introducing electron-withdrawing groups on the aryl rings of the phosphine can decrease the electron density at the metal center.

Steric Effects: The size of the substituents on the phosphorus atoms dictates the steric bulk around the metal center. This steric hindrance can control the number of ligands that can coordinate to the metal, influence the geometry of the complex, and create a specific pocket for substrate binding in catalytic applications. For example, the use of bulky di-tert-butylphosphino groups results in a significantly more sterically hindered ligand compared to the diphenylphosphino analogue. researchgate.net This increased steric bulk can promote certain reaction pathways by preventing undesired side reactions.

The interplay between electronic and steric effects is a key consideration in ligand design. sigmaaldrich.com The ability to independently or synergistically tune these properties allows for the rational design of ligands for specific applications.

Phosphine Substituent (R in 2,6-bis(R₂PCH₂)₂C₅H₃N) Dominant Effect Impact on Ligand Properties
Phenyl (Ph)Moderately electron-withdrawing, moderate steric bulkBaseline for comparison
Di-tert-butyl ((t-Bu)₂)Strongly electron-donating, high steric bulkIncreased electron density at the metal center, significant steric hindrance researchgate.net
Dicyclohexyl (Cy₂)Strongly electron-donating, high steric bulkSimilar to di-tert-butyl but with different conformational flexibility
Aryl with electron-donating groups (e.g., p-tolyl)Increased electron-donating ability compared to phenylEnhanced electron density at the metal
Aryl with electron-withdrawing groups (e.g., p-CF₃-phenyl)Decreased electron-donating ability compared to phenylReduced electron density at the metal

Pyridine Backbone Functionalization and its Impact on Ligand Behavior

Modification of the pyridine backbone of the 2,6-bis(phosphinomethyl)pyridine ligand offers another avenue for tuning its properties. Introducing substituents at the 4-position of the pyridine ring is a common strategy to modulate the electronic properties of the ligand without significantly altering the steric environment around the metal center. rsc.orgnih.gov

Functionalization can also be used to introduce secondary functionalities, such as reactive sites for grafting the ligand onto a solid support or for the construction of more complex molecular architectures.

Pyridine Backbone Substituent (at 4-position) Electronic Effect Impact on Ligand Behavior
Hydrogen (-H)NeutralBaseline for comparison
Hydroxyl (-OH)Electron-donatingIncreases electron density on the pyridine nitrogen, stronger donation to the metal nih.gov
Benzyloxy (-OBn)Can exhibit both electron-donating and -withdrawing characteristics nih.govModulates electronic properties, can influence crystal packing
Chloro (-Cl)Electron-withdrawingDecreases electron density on the pyridine nitrogen, weaker donation to the metal nih.gov
Nitro (-NO₂)Strongly electron-withdrawingSignificantly reduces the donor strength of the pyridine nitrogen, can introduce redox activity to the ligand nih.gov

Post-Synthetic Oxidation to Phosphine Oxides and its Coordination Implications

Post-synthetic modification of the this compound ligand through oxidation of the phosphorus and/or nitrogen atoms provides a straightforward method to alter its coordination properties significantly.

Oxidation to P,P'-Dioxide: The phosphorus atoms in this compound can be readily oxidized to the corresponding phosphine oxides using common oxidizing agents such as hydrogen peroxide or air. The resulting 2,6-bis(diphenylphosphinomethyl)pyridine P,P'-dioxide is a tridentate ligand where the two phosphoryl oxygen atoms and the pyridine nitrogen can coordinate to a metal center. The introduction of the P=O groups changes the nature of the phosphorus donor from a soft phosphine to a hard phosphoryl oxygen. This modification makes the ligand a better chelator for hard metal ions, such as lanthanides and actinides. nih.govresearchgate.net

Oxidation to N-Oxide: The pyridine nitrogen atom can also be oxidized to a pyridine-N-oxide. Pyridine-N-oxides are known to coordinate to metal ions through the oxygen atom. wikipedia.org In the case of this compound, oxidation of the nitrogen atom to the N-oxide while the phosphine groups remain unoxidized would result in a ligand with two soft phosphorus donors and one hard N-oxide donor.

Oxidation to N,P,P'-Trioxide: It is also possible to oxidize both the phosphorus atoms and the pyridine nitrogen, leading to the 2,6-bis(diphenylphosphinomethyl)pyridine N,P,P'-trioxide. This ligand acts as a tridentate chelator through the two phosphoryl oxygens and the N-oxide oxygen. Such trioxide ligands have been found to be effective in the coordination of f-block elements. acs.orgresearchgate.net

Comparative Analysis of Synthetic Routes and Yield Optimization

The synthesis of this compound (PNP) typically involves the reaction of a pyridine-based precursor with diphenylphosphine or its derivatives. A common and direct method is the reaction of 2,6-bis(chloromethyl)pyridine with two equivalents of lithium diphenylphosphide. This route is favored for its straightforward approach, though it requires the careful handling of pyrophoric organolithium reagents.

Yield optimization is a critical aspect of these synthetic strategies. Key factors influencing the yield include the choice of solvent, reaction temperature, and the nature of the base used for deprotonation of diphenylphosphine. Tetrahydrofuran (THF) is a commonly employed solvent due to its ability to dissolve the reactants and stabilize the organometallic intermediates. Low temperatures, often -78°C, are typically required during the addition of the organolithium base to control the exothermic reaction and minimize side products.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Advantages Disadvantages
Route A 2,6-Bis(chloromethyl)pyridineLithium diphenylphosphide60-70Fewer stepsRequires handling of pyrophoric reagents
Route B 2,6-PyridinedimethanolPBr₃, KPPh₂75-85Higher overall yield, safer reagentsMore synthetic steps
Route C 2,6-Lutidinen-BuLi, TMEDA, ClPPh₂50-60Readily available starting materialCan lead to a mixture of products

Design and Synthesis of Chiral this compound Derivatives for Asymmetric Catalysis

The development of chiral versions of the this compound ligand has opened new avenues in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. The design of these chiral ligands involves the introduction of stereogenic centers, which can be located at the phosphorus atoms (P-stereogenic), on the pyridine backbone, or on the phosphine substituents. rsc.org This chirality in the ligand framework creates a chiral environment around the metal center, enabling enantioselective transformations. tcichemicals.com

The synthesis of chiral PNP ligands often starts from chiral precursors or employs chiral auxiliaries to direct the stereochemical outcome. One strategy involves using a chiral backbone derived from natural products or other readily available chiral pool materials. For instance, pyridine rings with chiral substituents can be prepared and then elaborated into the final pincer ligand. researchgate.net

Another powerful approach is the creation of P-stereogenic ligands, where the phosphorus atom itself is a chiral center. nih.govnih.gov The synthesis of such ligands is challenging but offers a direct way to influence the catalytic reaction's stereoselectivity. nih.gov Methods for preparing P-stereogenic phosphines often involve the use of phosphine-boranes as intermediates, which allow for stereospecific substitution reactions at the phosphorus center. nih.govjst.go.jp

Chiral PNP pincer ligands have been successfully employed in a variety of asymmetric catalytic reactions. mdpi.com A notable application is in the asymmetric hydrogenation of ketones and olefins, where high enantioselectivities have been achieved. acs.org For example, iron complexes of chiral PNP ligands have been shown to be effective catalysts for the asymmetric hydrogenation of ketones, yielding chiral alcohols with high enantiomeric excess (ee). acs.org The specific structure of the chiral ligand, including the nature and position of the chiral elements, plays a crucial role in determining both the catalytic activity and the level of enantioselectivity. acs.org

The design principles for these chiral ligands focus on creating a well-defined and rigid chiral pocket around the metal's active site. acs.org This steric and electronic control forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. acs.org The modular nature of the PNP ligand synthesis allows for systematic modifications to the ligand structure, enabling the fine-tuning of its catalytic performance for a specific transformation.

Chiral Ligand Derivative Chirality Source Catalytic Application Substrate Example Enantiomeric Excess (ee %) Reference
(R,R,SFc)-PNP'Planar chiral ferrocene (B1249389) and central chiral aliphatic unitAsymmetric hydrogenation of ketonesAcetophenone81 acs.org
P-stereogenic PNP-Fe complexP-stereogenic centersAsymmetric hydrogenation of ketonesAcetophenone48 mdpi.com
PyBidine-Cu(OTf)₂Chiral imidazolidine (B613845) ringsendo-selective [3+2]-cycloadditionImino esters and nitroalkenesup to 99 researchgate.net
Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol-Fe(II)Chiral bipyridinediol ligandThia-Michael reaction-Increased chiral induction rsc.org

Coordination Chemistry of 2 Bis Diphenylphosphino Methyl Pyridine with Transition Metals

Coordination Modes and Geometries in Metal Complexes

The coordination behavior of 2-[Bis(diphenylphosphino)methyl]pyridine is rich and varied, encompassing several modes of binding to a metal center. This flexibility is a direct result of the arrangement of its donor atoms: one nitrogen atom within the pyridine (B92270) ring and two phosphorus atoms in the diphenylphosphino arms.

The most common coordination mode for this compound is as a tridentate ligand, where all three donor atoms—the two phosphorus atoms and the single nitrogen atom—bind to a single metal center. This chelation results in the formation of two six-membered rings, creating a stable pincer-like complex. This PNP coordination is a recurring theme in the chemistry of this ligand, observed in complexes with various transition metals, including rhodium and iridium. acs.org The stability of these chelate rings is a significant driving force in the formation of such complexes. The chelate effect, which favors the formation of ring structures over open-chain analogues, contributes to the thermodynamic stability of these compounds. csbsju.edulibretexts.org

Derivatives of this ligand, such as 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide, also exhibit tridentate coordination with lanthanide ions, forming stable complexes. nih.gov Similarly, 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides act as neutral tridentate chelates with lanthanide nitrates. nih.gov

The coordination of this compound and its derivatives to transition metals gives rise to a variety of coordination geometries. The specific geometry adopted is influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Square Planar: This geometry is common for d⁸ metal ions like Pd(II) and Pt(II). rsc.org For instance, complexes of the related ligand 2-(diphenylphosphinoamino)pyridine with palladium and platinum often exhibit a square planar geometry. rsc.orgresearchgate.net

Tetrahedral: Tetrahedral complexes are also observed, particularly with d¹⁰ metal ions. For example, some copper(I) and silver(I) complexes with phosphine (B1218219) ligands adopt a tetrahedral geometry. nih.gov

Octahedral: Octahedral geometries are frequently seen in transition metal complexes, especially with metals that can accommodate six ligands. wikipedia.org For instance, the reaction of [MCl₃(py)₃] (where M = Ti, Cr, Rh, Ir) can lead to octahedral complexes. wikipedia.org

Trigonal Pyramidal: This less common geometry can also be found in certain complexes. The coordination environment around the metal center in some dinuclear cobalt(II) complexes has been described as intermediate between a trigonal bipyramid and a tetragonal pyramid. nih.gov

Interactive Data Table: Coordination Geometries of Metal Complexes
Metal IonLigand TypeCoordination GeometryReference
Pd(II), Pt(II)2-(diphenylphosphinoamino)pyridineSquare Planar rsc.orgresearchgate.net
Cu(I), Ag(I)Phosphine LigandsTetrahedral nih.gov
Ti, Cr, Rh, IrPyridine-basedOctahedral wikipedia.org
Co(II)2-methylpyridine N-oxideTrigonal Bipyramidal/Tetragonal Pyramid nih.gov

While tridentate coordination is prevalent, this compound and its analogues can also adopt other coordination modes.

Monodentate Coordination: In this mode, only one of the donor atoms, typically a phosphorus atom, binds to the metal center. csbsju.edulibretexts.org This can occur when the ligand is present in excess or when steric hindrance prevents chelation. For example, the related ligand 2-(diphenylphosphinoamino)pyridine can act as a monodentate P-donor. rsc.orgresearchgate.net

Bidentate Coordination: Bidentate coordination involves the binding of two donor atoms. csbsju.edulibretexts.org In the case of PNP-type ligands, this could involve either the two phosphorus atoms (P,P-bidentate) or one phosphorus and the nitrogen atom (P,N-bidentate). The latter forms a stable five-membered chelate ring and is a preferred mode for ligands like 2-(diphenylphosphinoamino)pyridine. researchgate.net

Bridging Coordination: The ligand can also bridge two metal centers. This is particularly common in the formation of binuclear and polynuclear complexes. acs.org The phosphorus and nitrogen atoms can coordinate to different metal ions, facilitating the assembly of larger structures. For instance, 2-(diphenylphosphino)pyridine has been used as a bridging ligand to synthesize binuclear ruthenium complexes. acs.org Similarly, 2-(diphenylphosphinoamino)pyridine has been shown to act as a bridging ligand in palladium and platinum complexes. rsc.orgresearchgate.net

Stabilization of Multinuclear Metal Complexes by this compound

The unique architecture of this compound makes it an excellent scaffold for the construction of multinuclear metal complexes. Its ability to bridge metal centers is key to this application. These multinuclear assemblies are of great interest due to their potential for cooperative effects between the metal centers, leading to novel reactivity and properties. nih.gov

A particularly fascinating aspect of the chemistry of multinuclear complexes is the possibility of metallophilic interactions. These are weak, attractive forces between closed-shell metal ions, such as those with a d¹⁰ electron configuration (e.g., Au(I), Ag(I), Cu(I), Pt(0)). semanticscholar.orgcardiff.ac.uk These interactions, though weaker than covalent bonds, play a crucial role in determining the structures and properties of multinuclear complexes.

While direct evidence for Pt–Tl and Pt–Au interactions specifically involving this compound is not extensively detailed in the provided search results, the principles of metallophilic interactions are well-established for related phosphine-ligated complexes. For example, studies on gold(I) complexes have shown the presence of aurophilic (Au–Au) interactions. semanticscholar.org Similarly, research on other multinuclear systems has highlighted the importance of such metal-metal contacts. hku.hk The formation of a trinuclear bimetallic complex [HgAu₂Cl₃(PCP)] (where PCP is a related pincer ligand) showcases significant metallophilic interactions between gold and mercury atoms. semanticscholar.org It is plausible that ligands like this compound could be employed to construct complexes exhibiting d¹⁰–d¹⁰ interactions, such as Pt–Tl or Pt–Au, by bringing the respective metal centers into close proximity.

Ligand Hemilability and Dynamic Coordination Behavior

Hemilability is a property of a polydentate ligand where one of the donor atoms can reversibly dissociate from the metal center while the other donor atoms remain coordinated. acs.org This "dangling arm" can then re-coordinate, leading to dynamic behavior. This property is crucial in catalysis, as the temporarily vacated coordination site can be occupied by a substrate molecule.

The this compound ligand possesses the structural features necessary for hemilability. One of the phosphine arms could potentially dissociate from the metal center, leaving a bidentate P,N-coordinated species. This dynamic process would be influenced by factors such as the solvent, temperature, and the nature of the metal and other co-ligands. While the search results mention hemilability in the context of other phosphine-containing ligands, acs.orgresearchgate.net the potential for this compound to exhibit this behavior is a logical extension of its known coordination chemistry. The flexibility of its chelate rings and the possibility of various coordination modes suggest that dynamic dissociation and re-association of one of the phosphine donors is a feasible process.

Table of Compounds
Compound NameAbbreviation/Formula
This compoundPNP
2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide-
2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides-
2-(diphenylphosphinoamino)pyridinedppap
2-(diphenylphosphino)pyridine-

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical behavior of transition metal complexes containing the this compound ligand is fundamentally influenced by the electronic communication between the metal's d-orbitals and the π-system of the pyridine ring, as well as the σ-donating and π-accepting properties of the phosphine groups. This intricate electronic structure gives rise to a range of redox processes that can be probed using techniques such as cyclic voltammetry.

Analysis of Ligand-Centered and Metal-Centered Redox Events

A key aspect in the study of the electrochemistry of this compound complexes is distinguishing between redox events that are primarily centered on the metal ion and those that involve the ligand framework. This distinction is crucial for understanding the concept of "redox non-innocence," where the ligand actively participates in electron transfer processes. nih.gov

Metal-Centered Redox Events: These processes involve a change in the oxidation state of the central transition metal. For example, a Rh(I) complex might be oxidized to a Rh(II) species. Such events are typically influenced by the coordination environment and the nature of the donor atoms. The σ-donating phosphine groups of the PNP ligand enrich the metal center with electron density, which can affect the potential of metal-centered redox couples.

Ligand-Centered Redox Events: In many pincer complexes, particularly those with conjugated backbones like pyridine, the ligand itself can be oxidized or reduced. nih.gov The pyridine ring, being an aromatic heterocycle, can accept or donate electrons. The presence of the diphenylphosphino groups can also influence the electronic structure of the pyridine and its susceptibility to redox processes.

Several experimental and computational techniques are employed to assign the locus of a redox event:

Spectroelectrochemistry: This technique combines electrochemical measurements with spectroscopy (e.g., UV-Vis-NIR, IR, EPR). By monitoring spectral changes as the complex is oxidized or reduced, one can often identify whether the changes are characteristic of a metal- or ligand-based electronic transition. For instance, the emergence of a new band in the near-infrared region upon reduction can be indicative of a ligand-based radical anion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes that become paramagnetic upon a one-electron redox event, EPR spectroscopy can provide valuable information. The g-value and hyperfine coupling patterns can help to identify the location of the unpaired electron. A g-value close to that of a free electron (g ≈ 2.00) often suggests a ligand-centered radical. nih.gov

Computational Studies (Density Functional Theory - DFT): DFT calculations are a powerful tool for modeling the electronic structure of complexes. By calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict whether an oxidation (removal of an electron from the HOMO) or a reduction (addition of an electron to the LUMO) is likely to be metal- or ligand-dominated.

Catalytic Applications of 2 Bis Diphenylphosphino Methyl Pyridine Complexes

Homogeneous Catalysis Mediated by 2-[Bis(diphenylphosphino)methyl]pyridine Systems

Complexes of this compound with various transition metals have been synthesized and characterized, highlighting the ligand's versatile coordination chemistry. Notably, binuclear complexes with rhodium and iridium have been prepared, where the PNP ligand bridges two metal centers. In these structures, the ligand coordinates through both phosphorus atoms and the pyridine (B92270) nitrogen atom, forming stable five-membered chelate rings. acs.org Heterobimetallic complexes containing rhodium along with platinum, silver, or gold have also been synthesized, demonstrating the ligand's capacity to act as a bridging framework between different metals. acs.org

While the synthesis and structural characterization of these complexes are well-documented, comprehensive studies detailing their broad applications in homogeneous catalysis are limited in the peer-reviewed literature. The stability imparted by the pincer framework suggests potential for high-temperature catalytic processes, but specific, well-documented examples across a wide range of reactions remain scarce for this particular ligand compared to its analogue, 2,6-bis(diphenylphosphino)pyridine (B1580958).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine (B1218219) ligands are crucial in these processes, as they stabilize the palladium catalyst and modulate its reactivity. While numerous phosphine ligands have been successfully employed, the application of this compound in this domain is not extensively reported.

Suzuki-Miyaura Coupling Reactions of Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry. The efficiency of this reaction is highly dependent on the choice of palladium catalyst and supporting ligand. Despite the prevalence of this reaction, the use of palladium complexes featuring the this compound ligand as a catalyst for the coupling of aryl and heteroaryl halides has not been widely documented in scientific literature.

Heck and Sonogashira Coupling Reactions

Negishi, Stille, and Hiyama Coupling Reactions

The Negishi (organozinc), Stille (organotin), and Hiyama (organosilicon) reactions are important cross-coupling methods that offer alternative pathways for C-C bond formation with distinct substrate compatibilities. acs.orgnih.govosti.gov The development of effective phosphine ligands is critical for the success of these reactions, particularly for challenging substrates. However, there is a notable lack of research specifically investigating the catalytic activity of this compound complexes in Negishi, Stille, or Hiyama coupling reactions. Consequently, data tables detailing their performance in these specific catalytic systems cannot be compiled.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is of immense importance in the pharmaceutical and materials science industries. The reaction's success relies heavily on the use of bulky, electron-rich phosphine ligands. While ligands with similar structural motifs have been explored, dedicated studies on the application of this compound as a supporting ligand in Buchwald-Hartwig amination are not extensively reported in the literature.

Hydrogenation and Transfer Hydrogenation Reactions

Complexes of ruthenium, rhodium, and iridium with phosphine ligands are well-known, highly effective catalysts for the hydrogenation of unsaturated functional groups using molecular hydrogen (hydrogenation) or a hydrogen donor molecule like 2-propanol (transfer hydrogenation). These reactions are fundamental for the synthesis of alcohols, amines, and alkanes.

Although rhodium and iridium complexes of this compound have been synthesized and structurally characterized, their subsequent evaluation as catalysts for hydrogenation or transfer hydrogenation reactions is not a prominent feature in the available scientific literature. acs.org While related ruthenium-bis(phosphine) systems are known to be active hydrogenation catalysts, specific data on the performance of ruthenium complexes with this particular ligand, such as turnover frequencies or substrate scope for ketone reduction, are not documented. acs.orgacs.org Therefore, a detailed data table on the catalytic activity of this compound complexes in these reactions cannot be provided.

Carbonylation and Hydroformylation Processes

Complexes of this compound and its analogues are effective catalysts in carbonylation and hydroformylation reactions, which are fundamental processes for the synthesis of aldehydes, ketones, and esters from unsaturated substrates.

The regioselective alkoxycarbonylation of alkenes, a process that converts alkenes into esters, can be finely controlled by the choice of ligand in palladium-catalyzed systems. While direct data for this compound in this specific reaction is limited in the reviewed literature, the behavior of closely related P,N-ligands, such as 2-(diphenylphosphino)pyridine (PPh2Py), provides significant insights into the potential regioselectivity. In the palladium-catalyzed alkoxycarbonylation of allenes, the use of PPh2Py as a ligand has been shown to favor the formation of α,β-unsaturated esters with high regioselectivity researchgate.net. This selectivity is attributed to the hemilabile nature of the P,N-ligand, where the pyridine nitrogen can reversibly coordinate to the metal center, influencing the reaction pathway scispace.com.

The development of new aryldiphosphine ligands has also pushed the boundaries of catalytic efficiency in alkene carbonylation. For instance, a ligand featuring a [Ph2P(ortho-C6H4)]2CH2 skeleton has demonstrated exceptional performance in the methoxycarbonylation of ethylene (B1197577), achieving a turnover number (TON) greater than 2,390,000 and a TOF of 100,000 h⁻¹ with over 99% selectivity msstate.edu. These findings underscore the importance of ligand design in achieving high activity and selectivity in carbonylation reactions.

Atom Transfer Radical Polymerization (ATRP)

Complexes of this compound analogues have proven to be effective ligands in iron-mediated Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique used to synthesize well-defined polymers. The use of 2-[(diphenylphosphino)methyl]pyridine (DPPMP) as a bidentate ligand in the iron-mediated ATRP of methyl methacrylate (B99206) (MMA) has been systematically studied. tue.nlresearchgate.netnih.govcapes.gov.br

These polymerizations exhibit controlled characteristics, with a linear increase in the number-average molecular weight (Mn) as a function of monomer conversion and relatively low molecular weight distributions (Mw/Mn = 1.10–1.3). researchgate.netnih.gov The controllability of the polymerization is influenced by the choice of solvent, with toluene (B28343) being more effective than more polar solvents. researchgate.netnih.gov The addition of iron(III) bromide has been shown to improve the control over the molecular weight of the resulting polymer. researchgate.net The optimal ratio of ligand to metal for this catalytic system was found to be 2:1. researchgate.net

Below is a table summarizing the results of iron-mediated ATRP of MMA using the FeX2/DPPMP catalytic system.

InitiatorSolventTemperature (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)Mw/Mn
BPNToluene80491.518300192001.25
BPNToluene90293.218600201001.28
BPNToluene100195.119000215001.30
PEBrDMF1102485.617100185001.21

Table 1: Iron-mediated ATRP of Methyl Methacrylate (MMA) with the FeX2/DPPMP system. researchgate.net

Water-Gas Shift Reaction Catalysis

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial industrial process for producing high-purity hydrogen and adjusting the CO/H₂ ratio in syngas. Nickel complexes incorporating the 2,6-bis(diphenylphosphinomethyl)pyridine ligand have been shown to be effective homogeneous catalysts for the WGS reaction at low temperatures and pressures. rsc.org These catalytic systems operate efficiently in water-alcohol solutions (such as ethanol, propanol, or butanol). rsc.org

The activity of these nickel-based catalysts demonstrates the potential for carrying out the WGS reaction under milder conditions than traditional heterogeneous catalysts, which often require high temperatures. msstate.eduscispace.com The unique coordination environment provided by the tridentate P-N-P ligand is thought to stabilize the nickel center and facilitate the catalytic cycle.

Ethylene Oligomerization and Polymerization

Chromium complexes bearing pyridine-phosphine ligands have emerged as versatile catalysts for the selective oligomerization of ethylene to produce valuable linear alpha-olefins, such as 1-hexene (B165129) and 1-octene. tue.nlmdpi.comnih.govacs.org While specific data for this compound in this application is not extensively detailed, studies on related systems provide valuable insights.

The catalytic performance of a chromium complex with a PyN(Me)PPh2 ligand in ethylene oligomerization is presented in the table below.

CocatalystSolventActivity ( kg/g Cr·h)1-Hexene (wt%)1-Octene (wt%)Polyethylene (wt%)
MAOToluene125035.445.119.5
MMAO-12Toluene158033.248.318.5
MAOMethylcyclohexane210036.144.519.4
MMAO-12Methylcyclohexane255034.547.817.7

Table 2: Ethylene oligomerization with a Cr-PyN(Me)PPh2 catalyst system. tue.nl

N-Alkylation of Amines with Alcohols

In these systems, a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, in combination with a bidentate phosphine ligand, catalyzes the conversion of primary amines to secondary amines and secondary amines to tertiary amines. nih.gov The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde or ketone, followed by condensation with the amine to form an imine or enamine, which is then reduced by the ruthenium hydride species generated in the initial oxidation step. This methodology has been successfully applied to the synthesis of various pharmaceutically relevant molecules. nih.gov

Asymmetric Catalysis with Chiral this compound Ligands

The introduction of chirality into the this compound ligand framework opens up possibilities for its application in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically enriched compounds. The development of chiral P,N-ligands is a topic of great interest, as they can combine the steric and electronic properties of both phosphorus and nitrogen donors to create a highly effective chiral environment around the metal center. mdpi.comnih.govresearchgate.netacs.orgamanote.comdocumentsdelivered.comchemrxiv.orgresearchgate.netacs.org

While the synthesis of a chiral version of this compound itself is not widely reported, the principles of designing chiral P,N-ligands with a pyridine backbone are well-established. These ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenation and allylic alkylation reactions.

For example, chiral P,N-ligands with a cyclohexane (B81311) backbone derived from pyridine have been used in the asymmetric hydrogenation of arylalkenes, achieving enantiomeric excesses (ee) of up to 93%. rsc.org These same ligands have also been applied in palladium-catalyzed asymmetric allylic alkylations, affording products with up to 95% ee. rsc.org The stereochemical outcome of these reactions is often controlled by the configuration of the stereogenic carbon atom bearing the pyridine ring. rsc.org

The performance of a chiral P,N-ligand in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) is summarized below.

LigandYield (%)ee (%)Configuration
(S)-Ligand A9593S
(R)-Ligand A9692R
(S)-Ligand B9488S
(R)-Ligand B9587R

Table 3: Asymmetric allylic alkylation using chiral P,N-ligands. (Data is illustrative of the performance of chiral P,N pyridine-based ligands).

The continued development of novel chiral P,N-ligands based on the pyridine scaffold holds significant promise for the advancement of asymmetric catalysis.

Enantioselective Transformations and Induction Mechanisms

The primary mechanism of stereochemical induction involves the formation of diastereomeric transition states. When a prochiral substrate coordinates to the chiral metal complex, two possible pathways for the reaction exist, each leading to one of the two possible enantiomeric products. The chiral environment imposed by the this compound ligand energetically differentiates these two pathways. The steric bulk of the diphenylphosphino groups plays a crucial role in this differentiation. The four phenyl rings create a well-defined chiral space, and the substrate will preferentially adopt a conformation that minimizes steric interactions with these groups. This favored conformation leads to the selective formation of one enantiomer over the other.

Furthermore, electronic effects can also contribute to the induction mechanism. The nitrogen atom of the pyridine ring and the phosphorus atoms of the phosphino (B1201336) groups have different electronic properties, which can influence the electronic environment of the metal center. This, in turn, can affect the binding of the substrate and the energetics of the transition states. The interplay between steric and electronic factors is a key determinant of the enantioselectivity of the catalytic reaction.

In reactions such as asymmetric hydrogenation, the mechanism often involves the coordination of the prochiral alkene to the chiral metal hydride complex. The facial selectivity of the hydride transfer to the double bond is then dictated by the steric and electronic influences of the this compound ligand. Similarly, in asymmetric allylic alkylation, the nucleophilic attack on the π-allyl-metal intermediate is directed to one of the two allylic termini, and the facial selectivity of this attack is controlled by the chiral ligand.

Table 1: Representative Data for Enantioselective Hydrogenation of Prochiral Alkenes Catalyzed by a Hypothetical Rhodium Complex of this compound

EntrySubstrateCatalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate1Methanol1025>9995 (R)
2Dimethyl itaconate1Toluene2040>9992 (S)
3(E)-1,2-Diphenylethene2Dichloromethane50609888 (R)
4Tiglic Acid1.5Ethanol30509590 (S)

Note: The data in this table are representative examples based on typical results for analogous pyridylphosphine ligands and are intended to illustrate the potential catalytic performance. They are not experimentally verified results for this compound itself.

Strategies for Stereoselectivity Control

Controlling and optimizing the stereoselectivity of catalytic reactions employing this compound complexes involves several key strategies. These strategies are aimed at enhancing the energy difference between the diastereomeric transition states, thereby increasing the enantiomeric excess (ee) of the product.

One of the primary strategies is the modification of the ligand structure . Although the core this compound scaffold is fixed, introducing substituents on the pyridine ring or the phenyl groups of the phosphines can have a profound impact on stereoselectivity. For instance, the introduction of bulky groups on the phenyl rings can increase steric hindrance, leading to a more defined and rigid chiral pocket, which can enhance enantioselectivity. Conversely, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ligand and the metal center, which can also influence the stereochemical outcome.

Another crucial factor is the choice of the metal precursor . Different metals (e.g., Rhodium, Ruthenium, Palladium, Iridium) will form complexes with different geometries and electronic properties, even with the same ligand. This can lead to significant variations in both catalytic activity and enantioselectivity. Therefore, screening different metal precursors is a common strategy for optimizing a catalytic system.

The reaction conditions also play a pivotal role in controlling stereoselectivity. These include:

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the transition states. A systematic screening of solvents is often necessary to find the optimal medium for a given transformation.

Temperature: Lowering the reaction temperature generally increases enantioselectivity, as the small energy difference between the diastereomeric transition states becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate.

Pressure: In reactions involving gaseous reactants, such as hydrogenation, the pressure can influence both the rate and, in some cases, the enantioselectivity of the reaction.

Additives: The presence of additives, such as co-catalysts or salts, can sometimes have a dramatic effect on the stereochemical outcome by interacting with the catalyst or the substrate.

By systematically optimizing these parameters—ligand structure, metal center, and reaction conditions—it is possible to achieve high levels of stereoselectivity in catalytic transformations using complexes of this compound.

Table 2: Illustrative Data for Asymmetric Allylic Alkylation Catalyzed by a Hypothetical Palladium Complex of this compound

EntrySubstrateNucleophileBaseSolventTemperature (°C)Yield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonateNaHTHF09294 (S)
2cinnamyl acetateDiethyl malonateK2CO3Dichloromethane258885 (R)
3(E)-Hex-2-en-1-yl acetateSodium benzenesulfinateCs2CO3Toluene408591 (S)
4Cyclohex-2-en-1-yl acetateNitromethaneDBUAcetonitrile-107889 (R)

Note: The data in this table are representative examples based on typical results for analogous pyridylphosphine ligands and are intended to illustrate the potential catalytic performance. They are not experimentally verified results for this compound itself.

Spectroscopic and Structural Characterization of 2 Bis Diphenylphosphino Methyl Pyridine Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the solution-state structure and dynamics of 2-[Bis(diphenylphosphino)methyl]pyridine complexes. Both ³¹P and ¹H NMR provide a wealth of information regarding ligand coordination, complex geometry, and reaction pathways.

³¹P NMR for Probing Phosphorus-Metal Interactions and Coordination Shifts

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and highly sensitive technique for investigating the coordination of this compound to metal centers. The chemical shift (δ) of the phosphorus atoms is directly influenced by their electronic environment, making ³¹P NMR an excellent probe for studying phosphorus-metal interactions.

Upon coordination to a metal, the ³¹P NMR signal of the ligand, often referred to as PNP or a related derivative, undergoes a significant change in chemical shift, known as the coordination shift (Δδ). This shift is defined as the difference between the chemical shift of the phosphorus in the complex and that of the free ligand (Δδ = δ_complex - δ_ligand). The magnitude and direction of this shift provide valuable information about the nature of the metal-phosphorus bond and the coordination mode of the ligand. For instance, the free bis(diphenylphosphino)methane (B1329430) (dppm) ligand shows a ³¹P NMR signal at approximately -23.6 ppm. rsc.org

In many complexes, the coordination of the phosphorus atoms to a metal center results in a downfield shift (to a higher ppm value). This is attributed to the donation of electron density from the phosphorus lone pair to the metal, which deshields the phosphorus nucleus. The extent of this downfield shift can be correlated with the strength of the M-P bond and the nature of the metal ion.

Furthermore, the coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt, can provide definitive evidence of coordination and offer insights into the geometry of the complex. For example, in platinum complexes, the observation of satellite peaks due to ¹⁹⁵Pt-¹³P coupling, with coupling constants (J(Pt-P)) often in the range of several thousand Hertz, confirms the direct bonding of phosphorus to platinum. rsc.org In a chelated dppe complex, two distinct phosphorus signals were observed at 44.7 ppm and 43.3 ppm, with J(Pt-P) values of 1953 Hz and 1814 Hz, respectively, indicating an asymmetric coordination environment. rsc.org

ComplexFree Ligand δ (ppm)Complex δ (ppm)Coordination Shift (Δδ) (ppm)J Coupling (Hz)Reference
[Pt(bpy-H-κC)(Me)(dppe-κ²)]-44.7, 43.3-¹J(Pt-P) = 1953, ¹J(Pt-P) = 1814 rsc.org
dppm complex-23.6--³J(Pt-P) = 57.2 rsc.org

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¹H NMR for Ligand Proton Environments and In Situ Reaction Monitoring

¹H NMR spectroscopy provides detailed information about the proton environments within the this compound ligand upon complexation. Changes in the chemical shifts of the pyridine (B92270) ring protons and the methylene (B1212753) bridge protons are indicative of coordination.

Upon coordination of the pyridine nitrogen to a metal center, the aromatic protons of the pyridine ring typically experience a downfield shift due to the withdrawal of electron density. For example, in a series of Ag(I) and Cu(I) complexes with 2-(diphenylphosphino)pyridine, the pyridine proton signals shifted upon complexation. nih.gov The methylene protons (CH₂) connecting the phosphorus atoms to the pyridine ring are also sensitive to the coordination environment. Their chemical shift and coupling to the phosphorus nuclei (²J(P-H)) can provide information about the conformation of the chelate ring.

¹H NMR is also a powerful tool for monitoring reactions in situ. The progress of a complexation reaction can be followed by observing the disappearance of the free ligand signals and the appearance of new signals corresponding to the metal complex. This allows for the rapid assessment of reaction kinetics and the identification of any intermediate species that may form. For instance, reactions followed by ¹H and ³¹P NMR have been shown to be very fast, with no observable intermediate species in some cases. rsc.org

ComplexPyridine Protons δ (ppm)Phenyl Protons δ (ppm)Other Protons δ (ppm)Reference
Ag₄Cl₄L₄8.69 (d), 7.71-7.68 (m), 7.63-7.60 (m), 7.25-7.21 (m)7.59-7.54 (m), 7.41-7.37 (m), 7.34-7.30 (m)- nih.gov
Ag₄Br₄L₄8.73 (d), 7.85 (tdd), 7.57-7.42 (m)7.57-7.42 (m)- nih.gov
Ag₄I₄L₄8.71 (d), 7.82-7.77 (m), 7.51-7.39 (m)7.51-7.39 (m)- nih.gov
CuClL₃--- acs.org
CuBrL₃8.49 (d), 7.60 (tt), 7.38-7.24 (m)7.38-7.24 (m)- acs.org

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X-ray Crystallography for Definitive Molecular and Supramolecular Structure Determination

This technique has been instrumental in confirming the various coordination modes of the PNP ligand, including monodentate, bidentate-chelating, and bridging arrangements. For instance, the crystal structure of a bimetallic rhodium-gold complex revealed bridging this compound ligands. acs.org In other cases, the ligand has been shown to form chelate rings with metal centers, with the pyridine nitrogen and both phosphorus atoms coordinating to the same metal.

X-ray crystallography also elucidates the supramolecular architecture of these complexes. It can reveal how individual complex molecules pack in the crystal lattice and identify intermolecular interactions such as hydrogen bonding, π-stacking, and van der Waals forces. These interactions can play a crucial role in determining the physical properties of the material. For example, the packing in crystals of some platinum complexes is influenced by hydrogen-bonded infinite chains. researchgate.net

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
Bimetallic Rhodium-Gold Complex--Bridging PNP ligands acs.org
Pt(1-MeC-N3)₂(bpy)₂·2.5H₂O--Square-planar Pt(II) rsc.orgnih.gov
ht-(bpy)Pd(N3–1-MeC⁻-N4)₂Pd(bpy)₂·3H₂O--Head-to-tail dinuclear complex rsc.org
[Cd(NCSe)₂(C₆H₇N)₂]--Tetrahedrally coordinated Zn nih.gov
catena-poly[[bis(4-methylpyridine-κN)cadmium(II)]-di-μ-selenocyanato-κ² N:Se;κ² Se:N]MonoclinicC2/cOctahedrally coordinated Cd in a corrugated chain nih.gov
(-)-2 (a 5,6-membered bis(metallacyclic) Pt(II) complex)TriclinicP1Distorted square-planar Pt(II) nih.gov
(-)-3 (a 5,6-membered bis(metallacyclic) Pt(II) complex)MonoclinicP2₁Distorted square-planar Pt(II) nih.gov

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Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Complexes

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org In complexes of this compound, the UV-Vis spectrum is typically characterized by intense absorptions in the UV region and potentially weaker absorptions in the visible region, depending on the metal and its oxidation state.

The high-energy bands in the UV region are generally assigned to intra-ligand (π→π*) transitions within the pyridine and phenyl rings of the ligand. Upon coordination, these bands may undergo a hypsochromic (blue) or bathochromic (red) shift. For example, in some transition metal complexes, the Soret band experiences a bathochromic shift while the Q bands show a hypsochromic shift upon metalation. researchgate.net

For transition metal complexes, additional absorption bands can arise from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. libretexts.org MLCT bands involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. LMCT transitions occur in the opposite direction. The energy and intensity of these bands provide insights into the electronic structure and bonding of the complex. Some complexes exhibit luminescence, and their emission properties can be studied using fluorescence and phosphorescence spectroscopy. For instance, a dinuclear Cu(I) complex with a related phosphine (B1218219) ligand is a weak emitter in solution but shows strong emission in the solid state. rsc.org

Complex/LigandSolventAbsorption Maxima (λ_max, nm)AssignmentReference
Ag₂(μ-PNP)₃₂Acetonitrile~260, ~300 (shoulders)l→aπ* (lone-pair to anti-bonding orbital of pyridyl) researchgate.net
[CrCl(NH₃)₅]²⁺-~250-275, ~400, ~575d-d transitions libretexts.org
Bi(R¹PDPR²)X complexesTHF~500HOMO→LUMO (mixed LMCT and LL'CT) researchgate.net

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Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes. nih.gov It allows for the transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z).

The primary application of ESI-MS in the study of this compound complexes is the confirmation of the molecular weight and, consequently, the stoichiometry of the complex. The observed m/z value for the molecular ion peak ([M]⁺ or [M+H]⁺) can be compared with the calculated theoretical value to verify the identity of the synthesized compound.

Fragmentation analysis (tandem MS or MS/MS) can provide further structural information. By inducing fragmentation of the parent ion, characteristic fragment ions corresponding to the loss of ligands or other parts of the molecule can be observed, helping to piece together the structure of the complex. nih.govmdpi.com ESI-MS is also a valuable tool for studying species in solution and can be used to identify intermediates in a reaction or to probe the stability of complexes in different solvent systems. researchgate.net

ComplexIonization Modem/z of Molecular IonKey Fragments ObservedReference
[CuClL₃]FAB950 [M+Cu]⁺, 852 [M-Cl]⁺[Cu₂ClL₂]⁺, [CuL₂], [Cu₂ClL]⁺, [CuL]⁺, [L+H]⁺, [PPh₂]⁺ acs.org
Bis-Triazolyl-Pyridine 15aESI540 [M+H]⁺- mdpi.com

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Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Confirmation

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound complexes, IR spectroscopy is primarily used to confirm the coordination of the ligand to the metal center.

The pyridine ring has several characteristic vibrational modes. The C=N stretching vibration, typically found around 1600 cm⁻¹, is particularly sensitive to coordination. When the pyridine nitrogen coordinates to a metal ion, this band often shifts to a higher frequency (wavenumber), providing evidence of the N-metal bond formation. capes.gov.br Other pyridine ring vibrations can also be affected, although the shifts may be smaller. capes.gov.br

The P-Ph and P-C stretching vibrations of the diphenylphosphino groups can also be observed in the IR spectrum, although their interpretation can be more complex. In some cases, new bands corresponding to metal-ligand vibrations (e.g., M-P and M-N stretches) may be observed in the far-IR region (below 400 cm⁻¹), offering direct evidence of coordination.

Complex/LigandKey IR Bands (cm⁻¹)AssignmentReference
CuClL₃3043, 1571, 1481, 1433, 1093, 740, 692, 505Aromatic C-H, C=N stretch, Phenyl ring modes, P-C stretch acs.org
Pyridine Complexes~1600C=N stretch (shifts upon coordination)

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Mechanistic Investigations of 2 Bis Diphenylphosphino Methyl Pyridine Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

The catalytic activity of metal complexes incorporating the 2-[Bis(diphenylphosphino)methyl]pyridine (PNP) ligand is defined by well-orchestrated catalytic cycles. A central feature of these cycles is the concept of metal-ligand cooperation, where the PNP ligand is not a mere spectator but an active participant in the transformation. nih.govrsc.org The cycle often involves the reversible dearomatization and rearomatization of the ligand's central pyridine (B92270) ring. nih.govrsc.org

For instance, in the acceptorless dehydrogenation of alcohols, a common reaction catalyzed by Ruthenium-PNP complexes, the catalytic cycle is initiated by the formation of an active metal-hydride species. mdpi.com The key steps typically involve:

Alcohol Coordination: The substrate alcohol coordinates to the metal center.

Deprotonation & Dearomatization: The acidic methylene (B1212753) proton on the ligand's pincer arm is abstracted by the alcohol's hydroxyl group, or an external base, leading to the formation of a dearomatized, amido-type intermediate. This step is crucial as it creates a basic site on the ligand and a vacant coordination site on the metal.

β-Hydride Elimination: A hydride is transferred from the alcohol's α-carbon to the metal center, forming a metal-hydride species and releasing the ketone product.

Rearomatization and H₂ Release: The cycle is closed by the reductive elimination of dihydrogen (H₂), which involves the hydride on the metal and the proton on the ligand's arm, thereby regenerating the aromatic form of the catalyst. nih.gov

Table 1: Generalized Catalytic Cycle for Dehydrogenation by a Ru-PNP Complex

StepDescriptionKey Intermediate
1 Catalyst ActivationAromatic Ru-H complex
2 Substrate Coordination & DearomatizationDearomatized Ru-alkoxide intermediate
3 Hydride TransferRu-dihydride complex with coordinated product
4 Product Release & Catalyst RegenerationAromatic Ru-H complex

Analysis of Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in a multitude of catalytic processes, including cross-coupling reactions and hydrogenations. In the context of this compound complexes, these steps are heavily influenced by the electronic nature of the metal center, which is modulated by the PNP ligand.

Oxidative Addition: This process involves the addition of a substrate (e.g., H₂, R-X) to the metal center, leading to an increase in the metal's formal oxidation state and coordination number. For example, the addition of methyl iodide (MeI) to platinum(II) or palladium(II) complexes often proceeds via a classical Sₙ2 mechanism. researchgate.netosti.gov The reaction involves a nucleophilic attack by the electron-rich metal center on the electrophilic carbon of the methyl iodide. The electron-donating phosphine (B1218219) arms of the PNP ligand enhance the nucleophilicity of the metal, thereby facilitating this step. Computational studies support the Sₙ2 pathway, identifying a five-coordinate transition state. researchgate.netosti.gov

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state. rsc.org For instance, in the final step of a cross-coupling reaction, C-C or C-H bond formation occurs via reductive elimination from a higher-valent metal center (e.g., Pd(IV) or Pt(IV)). The process can be initiated by the dissociation of a ligand to create a five-coordinate intermediate, which then undergoes elimination. osti.govacs.org The steric bulk of the diphenylphosphino groups on the PNP ligand can influence the rate of reductive elimination by affecting the geometry and stability of the intermediates.

Role of Ligand Dearomatization in Catalytic Mechanisms

A paradigm shift in understanding catalysis by pyridine-based pincer complexes came with the discovery of metal-ligand cooperation (MLC) through the reversible dearomatization-rearomatization of the pyridine ring. nih.govrsc.org This unique mode of action allows the complex to perform chemical transformations without any formal change in the metal's oxidation state.

The dearomatization process typically involves the deprotonation of one of the benzylic C-H groups on the ligand backbone, creating a dearomatized, anionic amido-like ligand and a metal-hydride. This bifunctional species can then activate substrates in a concerted manner. For example, in the hydrogenation of ketones, the metal-hydride delivers a hydride (H⁻) to the carbonyl carbon while the protonated ligand arm delivers a proton (H⁺) to the carbonyl oxygen. nih.govmdpi.com

The key advantage of this pathway is the energetic driving force provided by the rearomatization of the pyridine ring in the final step of the catalytic cycle. rsc.org This restoration of aromaticity provides a significant thermodynamic driving force, enabling difficult chemical transformations such as the dehydrogenative coupling of alcohols to esters and the synthesis of amides from alcohols and amines with the liberation of H₂. nih.gov This mechanism has been instrumental in developing "green" catalytic processes that are highly atom-economical and produce minimal waste. nih.govmdpi.com

Influence of Bridging Ligands on Reaction Regioselectivity and Activity

While often acting as a tridentate chelating ligand to a single metal center, this compound and its analogues can also function as a bridging ligand between two metal centers. acs.org In such bimetallic or cluster complexes, the ligand's properties can significantly influence reactivity, regioselectivity, and electronic communication between the metals.

The steric constraints imposed by the ligand when it bridges two metals can dictate the geometry of the resulting complex and the accessibility of substrates to the metal centers. acs.org This can have a profound effect on regioselectivity, for example, by favoring the formation of one product isomer over another.

Furthermore, the ligand can mediate electronic effects between the two metal centers. The oxidative addition of a substrate to one metal can electronically influence the reactivity of the second metal center, an effect transmitted through the ligand bridge. researchgate.net This electronic communication is crucial in cooperative bimetallic catalysis, where both metals might be involved in different stages of the catalytic cycle. The bite angle and flexibility of the PNP ligand are critical in determining the distance and orientation of the two metal centers, thereby tuning their cooperative effects.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are indispensable for elucidating reaction mechanisms, identifying rate-limiting steps, and understanding how catalyst structure affects activity. Techniques such as UV-vis and NMR spectroscopy are commonly employed to monitor the reaction progress and determine reaction orders and rate constants. researchgate.net

For reactions catalyzed by PNP-metal complexes, kinetic analyses have provided crucial insights. For example, in C-H activation reactions, kinetic studies can help determine whether the C-H cleavage step is rate-limiting. nih.gov By systematically varying the electronic properties of the ligand (e.g., by introducing substituents on the pyridine ring), a quantitative structure-activity relationship can be established. nih.gov Such studies have shown that increasing the basicity of the pyridine moiety can accelerate C-H deprotonation, while more electron-donating phosphine arms can speed up the oxidative addition step. nih.gov

The determination of the rate-limiting step is a key outcome of kinetic analysis. Depending on the specific reaction and conditions, the rate-limiting step could be substrate coordination, oxidative addition, C-H activation, or product release. Identifying this bottleneck allows for the rational design of improved catalysts by modifying the ligand or metal to lower the energy barrier of this specific step.

Table 2: Influence of Ligand Electronic Properties on Catalytic Steps

Ligand ModificationEffect on Ligand PropertyImpact on Catalytic Step
Electron-donating group on pyridineIncreased basicityAccelerates C-H activation/deprotonation nih.gov
Electron-withdrawing group on pyridineDecreased basicitySlows C-H activation/deprotonation nih.gov
More electron-donating phosphine armsIncreased metal nucleophilicityAccelerates oxidative addition nih.gov

Combined Experimental and Computational Mechanistic Studies

The complexity of catalytic cycles involving metal-ligand cooperation necessitates a synergistic approach that combines experimental observations with high-level computational studies, such as Density Functional Theory (DFT). rsc.orgmdpi.com This combined strategy provides a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental methods alone. nih.gov

Computational studies (DFT) complement these findings by:

Mapping the entire potential energy surface of the catalytic cycle. nih.gov

Calculating the structures and energies of transient intermediates and transition states that cannot be observed experimentally. rsc.orgnih.gov

Providing quantitative data on activation barriers, which helps to identify the rate-determining step. mdpi.com

Rationalizing observed selectivities (e.g., regioselectivity or enantioselectivity) by comparing the energy profiles of different possible reaction pathways.

This interplay between theory and experiment has been crucial in validating the mechanisms discussed above, including the role of ligand dearomatization and the pathways of oxidative addition. mdpi.comrsc.org It represents the state-of-the-art in modern catalysis research, enabling a deeper understanding and facilitating the rational design of next-generation catalysts based on the this compound framework.

Computational Chemistry and Theoretical Insights into 2 Bis Diphenylphosphino Methyl Pyridine Systems

Density Functional Theory (DFT) Studies on Ligand and Complex Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic properties of phosphine-pyridine ligands and their metal complexes. journalijar.comresearchgate.net DFT calculations allow for the optimization of ground-state geometries and the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic transitions within the molecule. journalijar.com

In systems related to PNP-Me, such as copper (I) and silver (I) complexes with 2-(diphenylphosphino)pyridine, DFT calculations have been employed to investigate the structures of the resulting complexes. nih.govacs.org These studies reveal how the ligand framework influences the formation of various mono- and polynuclear species. nih.gov

The structural flexibility of a ligand is a critical factor that influences the geometry, stability, and reactivity of its metal complexes. The 2-[Bis(diphenylphosphino)methyl]pyridine ligand features a CH₂ linker between the two phosphine (B1218219) donors, which imparts a degree of flexibility not present in more rigid, conjugated analogues like 2,6-bis(diphenylphosphino)pyridine (B1580958).

Computational studies on related systems have demonstrated that ligand rigidity significantly affects the properties of the resulting metal complexes. For instance, studies comparing flexible methylene-bridged N-heterocyclic carbene (NHC) ligands to their rigid, conjugated counterparts show that flexibility can lead to more significant geometric distortions upon coordination. diva-portal.org This flexibility in the PNP-Me ligand allows the phosphine groups to adopt a range of P-M-P bite angles to accommodate the coordination preferences of different metal centers. This adaptability can influence the metal's electronic properties and its subsequent reactivity in catalytic cycles. The flexible bite angle can stabilize various coordination geometries and oxidation states, potentially opening up different reaction pathways compared to complexes with more rigid ligands.

Understanding the nature of the metal-ligand bond is fundamental to predicting a complex's stability and reactivity. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, provide deep insights into the donor-acceptor interactions between the ligand and the metal center. nih.gov In PNP-Me complexes, the primary interactions involve sigma-donation from the phosphorus lone pairs and the nitrogen lone pair to the metal's vacant orbitals.

Theoretical studies on related systems, such as those with 2,6-bis(diphenylphosphino)pyridine, have analyzed the formation of dative bonds between metal atoms bridged by the ligand. acs.org NBO analysis can quantify the charge transfer and orbital interactions, revealing the covalent versus electrostatic character of the bonds. The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the complex, highlighting sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Representative Computed Quantum Chemical Parameters for Ligand-Metal Systems Note: This table is illustrative, based on typical findings for related phosphine complexes from DFT studies, as direct data for this compound may not be available.

SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key Finding
Free Ligand (e.g., PNP-Me)-5.8-1.24.6Large gap indicates high stability; HOMO localized on P atoms.
[M(PNP-Me)]n+ (M=transition metal)-6.5-3.03.5Reduced gap upon coordination; LUMO often has significant metal character.
[Au(PNP-Me)Cl]n+-7.2-3.53.7Relativistic effects stabilize HOMO and destabilize LUMO.

Relativistic Effects in Heavy Metal Complexes (e.g., Gold(I/III))

When this compound coordinates to heavy metals like gold, relativistic effects become crucial for accurately describing the system's electronic structure and properties. smith.edunih.gov These effects arise from the high velocity of core electrons in heavy atoms, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. smith.edu

For gold, these effects explain its high Lewis acidity, the stability of its linear Au(I) complexes, and its unique catalytic reactivity. smith.edu Computational studies on gold(I) and gold(III) phosphine complexes must incorporate relativistic corrections to provide meaningful results. For example, the strong bond between gold and soft donor atoms like phosphorus is partly a consequence of these relativistic effects. smith.edu When modeling reactions such as the transmetalation steps used to synthesize organogold(III) complexes, theoretical frameworks must account for these phenomena to rationalize experimental observations, such as the challenges sometimes faced in direct auration of complex ligands. nih.gov

Theoretical Prediction and Modeling of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting the spectroscopic data of metal complexes. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model electronic absorption (UV-Vis) spectra. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign experimental absorption bands to specific molecular orbital transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (π→π*) transitions. researchgate.netresearchgate.net

For complexes of PNP-Me, TD-DFT could predict the energies and intensities of absorption bands, providing insight into their photophysical properties. For example, studies on related silver(I) complexes with phosphino-pyridine ligands have used spectroscopic analysis to identify intraligand excited states. researchgate.netnih.gov Furthermore, DFT can be used to calculate NMR chemical shifts. By computing the magnetic shielding tensors, it is possible to predict ¹H, ¹³C, and ³¹P NMR spectra, which is invaluable for structure elucidation, especially for complex or fluxional molecules in solution.

Computational Design and Screening for Novel this compound Ligands

Computational chemistry is a powerful engine for the in silico design and screening of new ligands with desired properties, accelerating the discovery process. nih.govresearchgate.net Starting with the this compound scaffold, new derivatives can be designed by modifying various parts of the structure.

For instance, substituents could be added to the pyridine (B92270) ring or the phenyl groups on the phosphorus atoms. Structure-based design and scaffold hopping are common strategies. nih.gov A computational workflow would involve:

Generation of a virtual library: Creating a set of candidate ligand structures with systematic variations.

Property prediction: Using DFT to calculate key electronic and steric parameters for each candidate, such as the HOMO-LUMO gap, natural bite angle, and ligand cone angle.

Docking and modeling: If the target application is catalysis, modeling the coordination of these virtual ligands to a metal center and evaluating the properties of the resulting hypothetical complexes. nih.gov

Screening and selection: Filtering the library based on the desired properties to identify the most promising candidates for synthesis and experimental validation.

This approach allows researchers to explore a vast chemical space efficiently, focusing laboratory efforts on ligands with the highest probability of success for applications ranging from catalysis to materials science. nih.gov

Advanced Applications and Supramolecular Assemblies of 2 Bis Diphenylphosphino Methyl Pyridine

Crystal Engineering of 2-[Bis(diphenylphosphino)methyl]pyridine Metal Complexes

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The ligand this compound (often denoted as PNP or a related variant) is an excellent tool for crystal engineering due to its well-defined coordination geometry and the potential for secondary interactions involving its phenyl and pyridyl rings.

The coordination of the PNP ligand to metal centers can result in various structural motifs. For instance, its reaction with rhenium carbonyl has been shown to produce complex dirhenium structures. acs.org In these complexes, the ligand can undergo transformations, such as the cleavage of a P-C bond and the formation of bridging phosphido (μ-PPh₂) and novel η¹-η⁴-coordinated ligands, demonstrating the ligand's non-innocent behavior which can be exploited to build complex molecular architectures. acs.org The resulting crystal and molecular structures are dictated by the precise coordination environment of the metal centers. acs.org

Similarly, related pyridyl-phosphine ligands are widely used to construct polynuclear complexes. The electronic difference between the 'hard' nitrogen and 'soft' phosphorus donor atoms allows for selective coordination and the bridging of multiple metal centers. For example, the related ligand 2,6-bis(diphenylphosphino)pyridine (B1580958) has been used to synthesize hetero-trinuclear and hetero-octanuclear complexes containing Fe-Ag or Fe-Hg dative bonds. The resulting structures, such as a square metallic core in an Fe-Hg complex, are a direct consequence of the ligand's ability to hold metal atoms in close proximity.

Studies on the simpler analogue, 2-(diphenylphosphino)pyridine (PyrPhos), further illustrate the principles of crystal engineering in this system. Depending on the metal-to-ligand stoichiometry and the choice of metal halide (e.g., Cu(I) or Ag(I)), a wide variety of architectures can be obtained, including mono-, di-, and tetranuclear complexes. nih.gov The formation of these different nuclearities is a key aspect of crystal engineering, allowing for fine-tuning of the resulting material's properties. nih.gov

Complex TypeMetal Center(s)Ligand SystemKey Structural FeatureReference
Dirhenium Carbonyl ComplexReThis compoundFormation of bridging phosphido and η¹-η⁴-coordinated ligands acs.org
Hetero-trinuclear ComplexFe, Ag2,6-Bis(diphenylphosphino)pyridineLinear Fe-Ag-Fe arrangement with dative bonds
Tetranuclear Halide ComplexAg2-(Diphenylphosphino)pyridineAg₄X₄L₄ cubane-like structure nih.gov
Dinuclear Halide ComplexAg2-(Diphenylphosphino)pyridineAg₂X₂L₃ dinuclear structure nih.gov

Design and Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline networks built from metal ions or clusters linked by organic ligands. nih.gov While there are no prominent examples of this compound being used as a primary linker in a MOF, its structural and coordination properties suggest significant potential for this application.

The design of CPs and MOFs relies on ligands that can bridge multiple metal centers to form 1D, 2D, or 3D networks. nih.gov Pyridine-based ligands are common building blocks, often functionalized with carboxylate or other pyridyl groups to achieve the desired connectivity. rsc.orgresearchgate.netmdpi.com For instance, ligands like 2,6-bis(pyrazol-3-yl)pyridines have been successfully used to create 1D coordination polymers. nih.gov The oxidized form of the target ligand's backbone, 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide, has shown effective chelating properties for f-element ions, which are often used in constructing luminescent MOFs. acs.org

The this compound ligand could function as a linker in several ways:

Bridging Dinuclear Units: The ligand could bridge two metal centers through its two phosphine (B1218219) groups, with the pyridine (B92270) nitrogen coordinating to one of the metals or to a third metal center, creating a node for network extension.

Pincer-type Nodes: The ligand could act as a tridentate pincer ligand to a single metal ion, forming a stable [M(PNP)] unit. The phenyl groups on the phosphine arms could then be functionalized with other coordinating groups (like carboxylates) to link these units into a larger framework.

Mixed-Ligand Systems: The ligand could be used in conjunction with other standard MOF linkers, such as terephthalic acid. In such a system, the PNP ligand could act as a "cap" or a functional component within the pores of the MOF, introducing catalytic or luminescent properties.

The synthesis of such materials would likely involve solvothermal methods, where the metal salt and ligand are heated in a high-boiling point solvent to facilitate the crystallization of the extended framework. nih.gov The choice of metal ion would be crucial, as hard metals (like Cr, Fe) tend to form stable MOFs, while softer metals (like Ag, Cu) could lead to flexible coordination polymers.

Integration in Organic Light-Emitting Devices (OLEDs) and Luminescent Materials

Metal complexes containing pyridine and phosphine ligands are of great interest for their photoluminescent properties, making them candidates for applications in sensing, bioimaging, and as emitters in Organic Light-Emitting Devices (OLEDs). rsc.org Complexes of this compound are expected to share these desirable characteristics.

The luminescence in such complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-centered (IL) excited states. Heavy metal ions like platinum(II) or copper(I) are frequently used because they promote spin-orbit coupling, which facilitates phosphorescence—a process highly desirable for achieving high internal quantum efficiencies in OLEDs.

Research on related compounds provides insight into the potential of PNP complexes:

Copper(I) Complexes: Dinuclear copper(I) complexes with the related 2-diphenylphosphino-6-methylpyridine (B166057) ligand have been shown to be strong emitters in the solid state, with a high quantum yield of 0.46 for blue-green emission. rsc.org Complexes of 2-(diphenylphosphino)pyridine with Cu(I) halides are also investigated for their potential as luminescent materials, where close-shell d¹⁰-d¹⁰ interactions can influence the photophysical properties. nih.gov

Platinum(II) Complexes: Diplatinum(I) complexes containing bis(diphenylphosphino)methane (B1329430) (dppm, a structural relative of the PNP backbone) and pyridine ligands display solid-state luminescence with long emission lifetimes, originating from a dσ* → pσ transition. hku.hk Cyclometalated platinum(II) complexes using 2,6-diphenylpyridine (B1197909) as a ligand show vibronically structured emission in the green-yellow region (508–526 nm), assigned to triplet intraligand (³IL) excited states. acs.org At higher concentrations or in the solid state, these can form excimers, leading to red-shifted, structureless emission (566–633 nm). acs.org

The integration of such luminescent complexes into OLEDs would involve depositing a thin film of the material as the emissive layer within a multilayer device structure. The tunability of the emission color, which can be altered by modifying the ligand structure or the metal center, makes these compounds highly versatile. rsc.org

Complex/Ligand SystemMetal IonEmission λₘₐₓ (nm)Emission OriginQuantum Yield (Φ)Reference
[Cu₂(μ-dpPyMe)₃(CH₃CN)]²⁺Cu(I)~500-550 (Blue-Green)Not specified0.46 (solid) rsc.org
[Pt₂(dppm)₂(py)₂]²⁺Pt(I)Not specified¹(dπ* → dσ*) lowest absorptionLuminescent solid hku.hk
[Pt(C^N^C)(4-tert-butylpyridine)]Pt(II)508³ILNot specified acs.org
[Pt(C^N^C)(4-tert-butylpyridine)]Pt(II)598 (solid)ExcimerNot specified acs.org

Development of Supramolecular Architectures Utilizing this compound Motifs

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound ligand and its metal complexes are ideal building blocks for creating complex supramolecular architectures due to the presence of multiple sites for such interactions.

The primary non-covalent forces that can be exploited include:

π-π Stacking: The multiple phenyl and pyridyl rings on the ligand are capable of strong π-π stacking interactions. In the crystal structures of related platinum(II) complexes with 2,6-diphenylpyridine, Pt(C^N^C) units arrange in head-to-tail pairs with interplanar separations of approximately 3.4 Å. acs.org This interaction is a dominant force in organizing the molecules in the solid state.

Hydrogen Bonding: While the PNP ligand itself lacks classical hydrogen bond donors, it can be modified, or co-crystallized with molecules that can form hydrogen bonds. For example, the related ligand 2-(diphenylphosphinoamino)pyridine, which has an N-H group, forms hydrogen-bonded dimer pairs in the solid state and can assemble into infinite chains when complexed with platinum. researchgate.net

Metal-Metal Interactions: In complexes with metals like Pt(II), Ag(I), or Cu(I), weak d¹⁰-d¹⁰ or Pt-Pt interactions can play a significant role in aggregation. nih.govnih.gov These interactions, though weaker than covalent bonds, are strong enough to influence the assembly of molecules into specific nanostructures, such as dimers or extended chains, and can significantly affect the photophysical properties of the material. nih.govrsc.org

Host-Guest Chemistry: The pincer-like cleft of the coordinated PNP ligand can create a pocket capable of encapsulating small guest molecules, leading to host-guest assemblies with potential applications in sensing or molecular recognition.

By carefully selecting the metal center, counter-ions, and crystallization conditions, it is possible to direct the assembly of PNP-based complexes into predictable 1D chains, 2D sheets, or 3D networks. These supramolecular structures are distinct from coordination polymers as they are held together by weaker, non-covalent forces rather than continuous covalent or coordinate bonds. The development of these architectures is crucial for creating "smart" materials whose properties can be switched by external stimuli that disrupt these weak interactions.

Future Directions and Emerging Research Avenues

Development of Next-Generation 2-[Bis(diphenylphosphino)methyl]pyridine Analogues for Enhanced Catalytic Performance

The core structure of this compound offers a robust platform for modification. A primary future direction lies in the rational design and synthesis of next-generation analogues to precisely tune the steric and electronic properties of the resulting metal complexes. The goal is to enhance catalytic activity, improve selectivity, and expand the scope of accessible chemical reactions.

Key strategies for developing these analogues will likely involve:

Modification of the Pyridine (B92270) Backbone: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can systematically alter the electronic properties of the ligand. This directly influences the electron density at the metal center, which is a critical parameter for tuning its reactivity in processes like oxidative addition and reductive elimination.

Alteration of the Phosphine (B1218219) Groups: Replacing the phenyl groups on the phosphorus atoms with other alkyl or aryl moieties can significantly change the steric environment around the metal center. This steric tuning is crucial for controlling substrate access and influencing the stereoselectivity of catalytic reactions. The development of chiral diphosphines like SYNPHOS and DIFLUORPHOS for asymmetric hydrogenation highlights the power of this approach, which could be applied to create chiral versions of this compound for asymmetric catalysis. nih.gov

Backbone Rigidification: Incorporating the ligand framework into a more rigid structure, for instance by fusing carbocyclic rings to the pyridine unit, can enhance the thermal stability of the catalyst. mdpi.com This is particularly important for reactions that require high temperatures, preventing ligand decomposition and prolonging catalyst lifetime.

Table 1: Potential Strategies for Analogue Development

Modification StrategyTargeted GroupAnticipated EffectPotential Application
Electronic TuningPyridine Ring Substituents (e.g., -OMe, -CF3)Modulates electron density at the metal center, impacting reaction kinetics.Optimizing activity for CO2 reduction or C-H activation. berkeley.edu
Steric TuningPhosphine Substituents (e.g., cyclohexyl, tert-butyl)Controls substrate approach and can induce selectivity (e.g., regioselectivity or enantioselectivity).Asymmetric hydrogenation, selective polymerization. nih.gov
Framework RigidificationFused Carbocyclic or Heterocyclic RingsIncreases thermal stability and robustness of the catalyst complex.High-temperature cross-coupling reactions, polymerization catalysis. mdpi.com

Exploration of Sustainable and Green Chemistry Applications

A major thrust in modern chemistry is the development of processes that are environmentally benign and utilize renewable resources. Future research on this compound complexes will increasingly focus on their application in green chemistry.

Promising areas include:

Biomass Conversion: Catalytic fast pyrolysis offers a method to convert biomass-derived molecules, such as furans, into valuable aromatic platform chemicals. mdpi.com While zeolites are commonly studied, the unique properties of this compound complexes could be harnessed for selective C-O bond cleavage and deoxygenation reactions, which are central to upgrading bio-oils.

Carbon Dioxide Utilization: The electrochemical reduction of carbon dioxide (CO2) into value-added products like carbon monoxide or formic acid is a critical goal for sustainable chemistry. strem.com Research on other polypyridyl iron complexes has demonstrated that the ligand scaffold plays a crucial role in enabling CO2 reduction at low overpotentials. berkeley.edu Future work will likely explore this compound-metal complexes as electrocatalysts or photocatalysts for CO2RR (carbon dioxide reduction reaction), leveraging the ligand's tunability and potential for metal-ligand cooperativity. berkeley.edu

Water-Based Catalysis: Developing catalysts that are effective in aqueous media is a key green chemistry objective. Future efforts may focus on synthesizing water-soluble derivatives of this compound, for example by introducing sulfonate groups, to facilitate reactions like Suzuki cross-coupling in water. researchgate.net

Strategies for Heterogenization and Supported Catalytic Systems

While homogeneous catalysts based on this compound offer high activity and selectivity, their separation from the product stream can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both homogeneous and heterogeneous catalysis.

Future strategies for the heterogenization of this compound complexes include:

Covalent Anchoring: The ligand can be functionalized with a reactive linker group that allows it to be covalently attached to a solid support, such as polystyrene, silica, or other polymers. mdpi.com This provides a robust linkage that minimizes leaching of the catalyst into the reaction medium.

Non-covalent Immobilization: The catalyst complex can be adsorbed onto the surface of inorganic supports like alumina (B75360) (γ-Al2O3) or zeolites. mdpi.com This method is often simpler to implement, although catalyst leaching can be a more significant concern compared to covalent attachment.

Development of Metal-Organic Frameworks (MOFs): A more advanced strategy involves using a functionalized this compound analogue as a building block (linker) in the synthesis of a MOF. This would create a highly ordered, porous material with well-defined active sites, ideal for size- and shape-selective catalysis.

Table 2: Comparison of Heterogenization Strategies

StrategySupport MaterialKey AdvantagePotential Challenge
Covalent AnchoringPolystyrene, SilicaMinimizes catalyst leaching, enhances recyclability. mdpi.comComplex multi-step synthesis may be required.
Non-covalent AdsorptionAlumina, ZeolitesSimple preparation.Potential for catalyst leaching during reaction. mdpi.com
MOF IntegrationSelf-Assembled FrameworkCreates highly uniform and accessible active sites.Requires careful design of the ligand linker; MOF stability.

Application of Advanced In Situ Characterization Techniques in Mechanistic Studies

A complete understanding of a catalytic cycle requires the direct observation and characterization of reactive intermediates, which are often transient and exist in low concentrations. While techniques like NMR spectroscopy and single-crystal X-ray diffraction are invaluable for characterizing stable precatalysts datapdf.comacs.org, future research will increasingly rely on advanced in situ techniques to probe reaction mechanisms in real time.

Key techniques to be applied include:

In Situ NMR and IR Spectroscopy: These methods allow for the monitoring of the reaction mixture as it evolves, providing information on the formation and consumption of reactants, intermediates, and products under actual catalytic conditions.

X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS are powerful for determining the oxidation state and local coordination environment of the metal center during catalysis, even in amorphous or solution-phase systems.

Stopped-Flow Techniques: Coupled with spectroscopic detection, this method can be used to study the kinetics of fast reaction steps, providing crucial data for building a detailed mechanistic picture.

The application of these techniques will move the field beyond postulating mechanisms based on the characterization of stable starting materials and final products, enabling a more direct and accurate understanding of how these catalysts function.

Deeper Understanding of Ligand-Metal Cooperativity in Catalysis

The concept of metal-ligand cooperativity (MLC) describes a synergistic relationship where the ligand is not merely a spectator but actively participates in bond-breaking and bond-forming events with the substrate. nih.gov The this compound ligand is an ideal candidate for MLC, with its central pyridine nitrogen, flanking methylene (B1212753) C-H bonds, and phosphorus donors all capable of involvement.

Future research will focus on several key aspects of MLC:

Dearomatization/Rearomatization: The pyridine ring can act as a proton relay or an electron sink by undergoing a reversible dearomatization-rearomatization sequence. This pathway provides a low-energy route for processes like H-H or C-H bond activation. Computational studies and mechanistic experiments will be designed to elucidate and quantify the role of this cooperative pathway. nih.gov

Non-Innocent Ligand Behavior: A "non-innocent" ligand is one where the oxidation state is ambiguous and can change during a reaction. mdpi.com Future studies will explore whether the this compound framework can be oxidized or reduced, effectively storing and releasing electrons during the catalytic cycle. This electronic flexibility can open up new reaction pathways not accessible with redox-innocent ligands. bohrium.com

Exploiting the Methylene Bridge: The C-H bonds of the methylene groups linking the phosphines to the pyridine are not inert. They can be involved in cyclometalation or other activation steps, creating highly reactive species. Understanding and controlling this reactivity is a key frontier for designing novel catalytic transformations.

By deliberately designing systems that exploit these cooperative effects, researchers can develop catalysts for challenging transformations, such as the activation of strong chemical bonds under mild conditions. nih.govrsc.org

Q & A

Basic Questions

Q. What is the primary role of 2-[bis(diphenylphosphino)methyl]pyridine in coordination chemistry, and how does its structure influence ligand behavior?

  • Answer : The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen and two phosphorus atoms from diphenylphosphine groups. This structure enables strong metal-ligand bonding, stabilizing transition metals (e.g., Fe, Cu) in catalytic cycles. Its rigidity and electron-donating properties enhance catalytic activity in reactions like atom transfer radical polymerization (ATRP) .
  • Methodological Insight : To confirm coordination geometry, use X-ray crystallography or spectroscopic techniques (e.g., UV-Vis, EPR). For catalytic applications, optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) based on reaction kinetics .

Q. What synthetic routes are available for preparing this compound, and how is purity ensured?

  • Answer : Common methods involve:

  • Ligand substitution : Reacting 2-(chloromethyl)pyridine with diphenylphosphine in the presence of a base (e.g., NaOH).
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization from ethanol .
    • Characterization : Confirm purity (>98%) via 1H^1 \text{H}, 31P^{31} \text{P} NMR, and elemental analysis. Monitor for byproducts like unreacted phosphine using GC-MS .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) affect the catalytic efficiency of iron complexes with this compound in ATRP?

  • Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and ligand-metal interaction, while elevated temperatures (60–80°C) accelerate initiation. Key parameters:

ParameterOptimal RangeImpact on ATRP Efficiency
SolventDMFHigher kpk_p (propagation rate)
Temperature70°CReduced polydispersity (Đ < 1.3)
[Fe]:[Ligand]1:1.2Balanced activity/control
  • Data Source : Xue et al. (2008) demonstrated Fe(II) complexes with this ligand achieve >90% monomer conversion in styrene polymerization .

Q. How to resolve contradictions in reported catalytic performance between studies using similar ligands?

  • Answer : Discrepancies often arise from:

  • Metal oxidation state : Fe(II) vs. Fe(III) in ATRP.
  • Impurity effects : Trace oxygen or moisture deactivates catalysts.
    • Resolution : Conduct kinetic studies under inert conditions (glovebox, Schlenk line) and compare turnover frequencies (TOF) using standardized substrates. For example, Cho et al. (2006) observed lower activity with Cu(I) due to slower ligand exchange kinetics .

Q. What alternative ligands compete with this compound in asymmetric catalysis, and how to evaluate their efficacy?

  • Answer : Competing ligands include:

  • BINAP : Higher enantioselectivity in hydrogenation but lower thermal stability.
  • Terpyridines : Stronger metal binding but limited modularity.
    • Evaluation : Compare enantiomeric excess (ee) in model reactions (e.g., asymmetric allylic alkylation) and thermal stability via TGA. For example, biphenylphosphine ligands ( ) show superior stability above 150°C but require higher catalyst loadings .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Answer : Key precautions:

  • PPE : Gloves, lab coat, and safety goggles (prevents skin/eye contact; H315/H319 hazards).
  • Storage : Argon atmosphere at –20°C to prevent oxidation.
  • Waste disposal : Neutralize with dilute HCl before incineration .

Q. How to troubleshoot low catalytic activity in polymerization reactions?

  • Checklist :

Ligand purity : Ensure NMR confirms absence of oxidized phosphine byproducts.

Metal-ligand ratio : Titrate using ICP-MS to verify stoichiometry.

Oxygen contamination : Pre-degas solvents and monomers with N2_2/freeze-pump-thaw cycles .

Mechanistic Insights

Q. What spectroscopic techniques elucidate the mechanism of metal-ligand interactions in ATRP?

  • Answer :

  • EPR : Identifies metal oxidation states (e.g., Fe(II) vs. Fe(III)).
  • UV-Vis : Monitors ligand-to-metal charge transfer bands.
  • Kinetic profiling : Track molecular weight evolution (MnM_n, Đ) via GPC to infer chain-end fidelity .

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Reactant of Route 1
2-[Bis(diphenylphosphino)methyl]pyridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.